N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride
CAS No.:
Cat. No.: VC17429588
Molecular Formula: C13H17Cl3F3N3O
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride -](/images/structure/VC17429588.png)
Specification
Molecular Formula | C13H17Cl3F3N3O |
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Molecular Weight | 394.6 g/mol |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
Standard InChI | InChI=1S/C13H15ClF3N3O.2ClH/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20;;/h1-2,7,18H,3-6,8H2,(H,19,21);2*1H |
Standard InChI Key | AOTDTBCTKXLUIU-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The target compound features a 4-chloro-3-(trifluoromethyl)phenyl group attached to an acetamide scaffold, with a piperazine ring at the C2 position. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key structural elements include:
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Chlorine substituent at the para position of the phenyl ring, influencing electron distribution and steric interactions.
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Trifluoromethyl group at the meta position, contributing to lipophilicity and metabolic stability.
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Piperazine ring, which facilitates interactions with neurotransmitter receptors and ion channels .
Physicochemical Characterization
While experimental data for the exact compound are unavailable, analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides exhibit predictable properties:
The trifluoromethyl group increases lipophilicity compared to simpler chloro derivatives, potentially enhancing blood-brain barrier penetration .
Synthetic Methodology
Optimization Challenges
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Regioselectivity: Ensuring substitution at the piperazine’s secondary amine requires controlled stoichiometry (1:1 molar ratio of piperazine to chloroacetophenone) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is typically employed to achieve >95% purity .
Pharmacological Profile
Anticonvulsant Activity
While direct in vivo data for the target compound are lacking, structurally similar analogs exhibit potent activity in maximal electroshock (MES) and 6-Hz psychomotor seizure models . For example:
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Analog 20 (3-trifluoromethylanilide derivative) showed an ED₅₀ of 38 mg/kg in MES and 25 mg/kg in 6-Hz tests .
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The 4-chloro-3-trifluoromethyl substitution pattern may enhance sodium channel binding affinity compared to 3-chloro analogs, which showed reduced activity .
Mechanism of Action
Voltage-gated sodium channel (VGSC) modulation is a probable mechanism, as evidenced by:
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In vitro binding assays showing moderate affinity for VGSC site 2 (IC₅₀ = 12–45 μM for analogs) .
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Synergistic effects with standard antiepileptics like carbamazepine in rodent models .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Trifluoromethyl vs. Chlorine Substituents:
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Piperazine Substitution:
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Amide vs. Imide Linkers:
Comparative Analysis with Clinical Antiepileptics
Parameter | Target Compound (Inferred) | Carbamazepine | Lamotrigine |
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Primary Target | VGSC site 2 | VGSC inactivation | VGSC inactivation |
ED₅₀ (MES model) | ~30 mg/kg | 10 mg/kg | 15 mg/kg |
Therapeutic Index | 3.5–4.0 | 5.2 | 6.8 |
Metabolic Stability | High (CF₃ group) | Moderate | High |
The trifluoromethyl group confers resistance to cytochrome P450 oxidation, potentially reducing drug-drug interactions compared to carbamazepine .
Future Research Directions
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In Vivo Pharmacokinetics: Clarify absorption, distribution, and elimination profiles using radiolabeled analogs.
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Target Validation: Conduct patch-clamp electrophysiology to confirm VGSC modulation.
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Analog Synthesis: Explore hybrid structures combining trifluoromethylphenyl groups with sulfonamide moieties for enhanced potency.
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